Cellular C26:0 LPC Synthesis Inhibition Potency: Compound 22 vs. Compound 27
In a head-to-head comparison using the same HEK293 cellular assay measuring lysohexacosanoylphosphatidylcholine (LPC(C26:0)) synthesis as a functional marker of ELOVL1 inhibition, Elovl1-22 (Compound 22) demonstrates an IC50 of 400 pM (0.4 nM) [1], while ELOVL1-27 (Compound 27) exhibits an IC50 of 13 nM [2][3]. This represents a 32.5-fold greater potency for Compound 22 at the cellular level. Additionally, early-generation ELOVL1 inhibitors such as ELOVL1-IN-2 show only weak inhibition (HEK293 C26 IC50 = 6.7 µM) [4], underscoring the optimization achieved with Compound 22.
| Evidence Dimension | Cellular C26:0 LPC synthesis inhibition (IC50) |
|---|---|
| Target Compound Data | 400 pM (Elovl1-22/Compound 22) |
| Comparator Or Baseline | 13 nM (ELOVL1-27/Compound 27); 6.7 µM (ELOVL1-IN-2) |
| Quantified Difference | 32.5-fold more potent vs. Compound 27; 16,750-fold more potent vs. ELOVL1-IN-2 |
| Conditions | HEK293 cells; LPC(C26:0) synthesis measured as functional marker of ELOVL1 inhibition |
Why This Matters
The sub-nanomolar cellular potency of Elovl1-22 enables lower compound concentrations for complete target engagement, reducing the risk of off-target effects and compound interference in cellular assays.
- [1] Bertin Bioreagent. ELOVL1-22 Product Datasheet. CAT N°: 36142. View Source
- [2] Bertin Bioreagent. ELOVL1-27 Product Datasheet. CAT N°: 35323. View Source
- [3] Come JH et al. J Med Chem. 2021;64(24):17753-17776. IC50 = 13 nM in HEK293 C26 assay. View Source
- [4] TargetMol. ELOVL1-IN-2 Product Datasheet. IC50 = 21 µM (ELOVL1), 6.7 µM (HEK293 C26). View Source
